4,6-Dimethyl-2-(methylamino)nicotinaldehyde
Description
4,6-Dimethyl-2-(methylamino)nicotinaldehyde is a heterocyclic compound featuring a pyridine core substituted with methyl groups at positions 4 and 6, a methylamino group at position 2, and an aldehyde functional group at position 2. The methylamino group, in particular, may alter hydrogen-bonding capacity and steric hindrance compared to other amino or alkyl substituents, as seen in kinase inhibitors and NAD biosynthesis precursors .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4,6-dimethyl-2-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-6-4-7(2)11-9(10-3)8(6)5-12/h4-5H,1-3H3,(H,10,11) |
InChI Key |
GVWKPRMXPGPENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(methylamino)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethyl-2-nitropyridine.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Formylation: The amino group is then formylated to introduce the aldehyde functionality, often using formic acid or formamide under acidic conditions.
Methylation: Finally, the amino group is methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: 4,6-Dimethyl-2-(methylamino)nicotinic acid.
Reduction: 4,6-Dimethyl-2-(methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethyl-2-(methylamino)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,6-Dimethyl-2-(methylamino)nicotinaldehyde with structurally or functionally related compounds, emphasizing substituent effects, binding affinities, and biological roles.
Nicotinaldehyde (Unsubstituted Core)
Nicotinaldehyde (3-pyridinecarboxaldehyde) serves as the parent compound. Key distinctions include:
- Biological Activity: Nicotinaldehyde acts as a competitive inhibitor of nicotinamidases (Ki = 0.18 µM) and a precursor for NAD biosynthesis via conversion to nicotinic acid (NA) . In contrast, the dimethyl and methylamino substituents in this compound may impede enzymatic conversion or alter substrate specificity.
- Metabolic Pathways: Nicotinaldehyde is metabolized by aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH) . The methylamino group in the target compound could hinder these oxidative pathways, reducing NAD precursor efficiency.
4,6-Dichloro-nicotinaldehyde (CAS 1060811-62-2)
- Electronic Effects : Chlorine substituents at positions 4 and 6 enhance electrophilicity and steric bulk compared to methyl groups. This increases reactivity in nucleophilic substitutions but may reduce solubility and bioavailability .
- Pharmacological Potential: Chlorinated analogs are often explored for antimicrobial or anticancer activity, whereas methyl-substituted derivatives like this compound may prioritize metabolic stability .
4-(Methylamino)pyridine Derivatives
- Binding Affinity: 4-(Methylamino)pyridine derivatives exhibit ion channel modulation (e.g., potentiating IBa currents in neurons) . The positional isomerism (2- vs. 4-methylamino) in the target compound may redirect interactions toward kinase or enzyme active sites, as seen in CDK9 inhibitors .
- Potency Trends: Substitution at position 2 with methylamino (as in the target compound) reduces binding affinity compared to para-substituted analogs. For example, derivative 41 (2-(methylamino)ethanol substitution) showed a two-fold potency drop (IC50 = 6.2 µM vs. 3.4 µM for derivative 42) in kinase inhibition .
2-Hydroxy-4,6-dimethylnicotinonitrile
- Functional Group Impact : Replacing the aldehyde with a nitrile group and hydroxylation at position 2 alters hydrogen-bonding and metal-coordination properties. Nitriles are less reactive toward Schiff base formation but may enhance stability in biological systems .
Data Tables: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Kinase Inhibition: Methylamino substitution at position 2 disrupts critical hydrogen bonds in kinase active sites, as observed in CDK9 inhibitors. Derivative 41 (similar substitution) lost interactions with Phe105, correlating with reduced potency .
- NAD Biosynthesis : Unlike nicotinaldehyde, the target compound’s methyl groups may block enzymatic access to the aldehyde group, limiting conversion to NA and downstream NAD production .
- Synthetic Reactivity: The aldehyde group enables Schiff base formation, a feature absent in nitrile or amide analogs.
Biological Activity
4,6-Dimethyl-2-(methylamino)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . For instance, studies have demonstrated that derivatives of nicotinaldehyde can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has shown promise in anticancer research , particularly in targeting specific cancer cell lines. In vitro studies have revealed that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, one study reported that derivatives displayed selective antiproliferative effects against breast cancer cell lines .
The mechanism by which this compound exerts its effects is primarily attributed to its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to alterations in enzyme activity and signaling pathways. Additionally, the compound may act as a kinase inhibitor, affecting cellular proliferation and survival pathways .
Study on Anticancer Activity
A notable study evaluated the effects of this compound on MDA-MB-453 cells, which are representative of luminal androgen receptor-positive breast cancer. The results indicated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 60 μM, demonstrating moderate cytotoxicity. This suggests potential for further development into therapeutic agents targeting specific cancer subtypes .
Synergistic Effects with Other Compounds
Research has also explored the synergistic effects of this compound when combined with other therapeutic agents. For instance, combining this compound with established chemotherapeutics has been shown to enhance anticancer efficacy while reducing side effects associated with higher doses of conventional treatments .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
